molecular formula C6H13NO4 B094160 Bicine CAS No. 150-25-4

Bicine

Cat. No.: B094160
CAS No.: 150-25-4
M. Wt: 163.17 g/mol
InChI Key: FSVCELGFZIQNCK-UHFFFAOYSA-N
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Description

Bicine, also known as N,N-bis(2-hydroxyethyl)glycine, is an organic compound widely used as a buffering agent in biochemical and molecular biology research. It is one of Good’s buffers, which are known for their minimal interference with biochemical processes. This compound has a pKa of 8.35 at 20°C, making it suitable for buffering in the pH range of 7.6 to 9.0 .

Future Directions

Bicine is widely used in biochemical applications, particularly in peptide and protein studies . It is ideal for low-temperature work and is commonly used in protein crystallization, enzymatic reaction studies, and electrophoresis . The future directions of this compound are likely to continue in these areas, with potential for new applications in biochemical research and industry.

Relevant Papers There are several papers that discuss this compound. One paper discusses the influence of this compound on the hydration and properties of Portland cement . Another paper discusses the relevance of this compound in the corrosion of amine gas treating plants .

Mechanism of Action

Target of Action

Bicine, a derivative of the simple amino acid glycine , primarily targets Plasminogen in humans . Plasminogen is a protein that plays a crucial role in the dissolution of blood clots and acts as a proteolytic factor in various processes including embryonic development, tissue remodeling, tumor invasion, and inflammation . This compound also targets Membrane-bound lytic murein transglycosylase B in Escherichia coli (strain K12) and UDP-galactopyranose mutase in Mycobacterium tuberculosis .

Mode of Action

It is known to interact with its targets, potentially influencing their function

Biochemical Pathways

Given its interaction with plasminogen, it may influence pathways related to blood clot dissolution and tissue remodeling . More research is required to fully understand the biochemical pathways affected by this compound.

Result of Action

This compound has been found to promote the aggregation of Aβ40, a protein involved in Alzheimer’s disease, with high speed and reproducibility, yielding a mixture of aggregates with significant β-sheet-rich fibril formation and toxicity . In the context of cement hydration, this compound significantly changes the morphology of portlandite crystals and decreases the pore size of the hardened cement paste at an early age .

Action Environment

This compound is a zwitterionic buffer used in biochemistry and molecular biology research . It is one of Good’s buffers and has a pKa of 8.35 at 20 °C , making it useful in a range of physiological conditions. It is prepared by the reaction of glycine with ethylene oxide, followed by hydrolysis of the resultant lactone . The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Bicine has been utilized in peptide and protein crystallization . It has been shown to promote the rapid formation of β-sheet-rich amyloid-β fibrils . This suggests that this compound interacts with amyloid-β, a protein involved in Alzheimer’s disease, to promote its aggregation .

Cellular Effects

The aggregation of amyloid-β fibrils, promoted by this compound, can have significant effects on cells, particularly neurons . These fibrils are toxic to cells and are a major component of the plaques found in the brains of Alzheimer’s disease patients .

Molecular Mechanism

This compound appears to exert its effects at the molecular level by promoting the aggregation of amyloid-β into β-sheet-rich fibrils . This suggests that this compound may interact directly with amyloid-β, possibly binding to it and promoting conformational changes that lead to aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to promote the rapid and reproducible aggregation of amyloid-β . This suggests that this compound is stable and effective over time in promoting amyloid-β aggregation .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, the effects of amyloid-β aggregation, which this compound promotes, have been extensively studied in animal models of Alzheimer’s disease .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. Given its role in promoting amyloid-β aggregation, it may influence pathways involved in protein folding and degradation .

Subcellular Localization

The subcellular localization of this compound is not mentioned in the available literature. Given its role in promoting amyloid-β aggregation, it is likely to be found wherever amyloid-β is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicine is synthesized through the reaction of glycine with ethylene oxide, followed by the hydrolysis of the resultant lactone . The reaction conditions typically involve:

    Reactants: Glycine and ethylene oxide.

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Bicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives .

Comparison with Similar Compounds

Bicine is often compared with other Good’s buffers, such as Tricine and HEPES. Some similar compounds include:

Uniqueness of this compound: this compound’s unique properties include its zwitterionic nature and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring minimal interference with metal-dependent biochemical processes .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]acetic acid
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InChI

InChI=1S/C6H13NO4/c8-3-1-7(2-4-9)5-6(10)11/h8-9H,1-5H2,(H,10,11)
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InChI Key

FSVCELGFZIQNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13NO4
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Related CAS

139-41-3 (mono-hydrochloride salt), 17123-43-2 (hydrochloride salt)
Record name Bicine
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DSSTOX Substance ID

DTXSID3041669
Record name N,N-(2-Dihydroxyethyl)glycine
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Molecular Weight

163.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
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CAS No.

150-25-4
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Record name Glycine, N,N-bis(2-hydroxyethyl)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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